全氟环己烷

描述

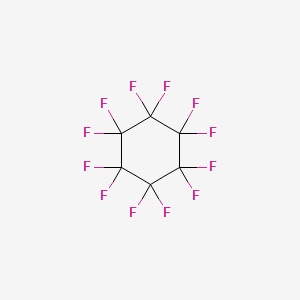

Perfluorocyclohexane is a useful research compound. Its molecular formula is C6F12 and its molecular weight is 300.04 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluorocyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氟聚合物

全氟环己烷属于氟烃类,有时称为全氟烃或PFCs . 这些化合物在氟聚合物的合成中很有用 . 氟聚合物以其对溶剂、酸和碱的高耐受性而闻名。

制冷剂

全氟环己烷可以用作制冷剂 . 制冷剂是热泵和制冷过程中使用的物质。大多数制冷剂在吸收热量时会发生从液体到气体的相变。

溶剂

全氟环己烷与有机化合物混溶 ,使其成为良好的溶剂。溶剂可以溶解其他物质,而不会改变它们的物理性质。

麻醉剂

全氟环己烷及其衍生物可以用作麻醉剂 . 麻醉剂是诱导感觉丧失的物质。它们通常在手术过程中使用,以麻醉身体的特定部位或使患者失去知觉。

核磁共振 (NMR) 研究

全氟环己烷已被用于核磁共振研究 . 在+25°至-130°C的温度范围内进行的一项研究表明,在约-95°C处发生了旋转转变 . 该转变由第二矩从9.6 G²急剧下降到0.5 G²表示 .

γ-辐射分解中的电子清除剂

全氟环己烷已被用作碳氢化合物γ-辐射分解中的电子清除剂 . γ-辐射分解是一个过程,其中高能γ射线分解分子并产生自由基。电子清除剂用于稳定这些自由基。

作用机制

Target of Action

Perfluorocyclohexane, also known as Dodecafluorocyclohexane, is a chemical that belongs to the class of fluorocarbons Fluorocarbons and their derivatives are known to be useful as fluoropolymers, refrigerants, solvents, and anesthetics .

Mode of Action

It is chemically inert and thermally stable

Pharmacokinetics

Its high vapor pressure indicates that it may readily sublime at room temperature, which could influence its distribution and excretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluorocyclohexane. Its high vapor pressure suggests that it may readily sublime at room temperature, which could be influenced by environmental conditions such as temperature and pressure . Furthermore, as a fluorocarbon, it may be influenced by regulations and guidelines related to the use and disposal of such compounds .

生化分析

Biochemical Properties

Perfluorocyclohexane plays a significant role in biochemical reactions due to its unique properties. It is chemically inert, which means it does not readily react with other substances. This inertness allows it to interact with various biomolecules without undergoing chemical changes. Perfluorocyclohexane interacts with enzymes, proteins, and other biomolecules primarily through physical interactions rather than chemical reactions. For example, it can dissolve gases, including oxygen, to a higher concentration than ordinary organic solvents . This property makes it useful in applications such as liquid ventilation, where it can enhance oxygen delivery to tissues.

Cellular Effects

Perfluorocyclohexane has been shown to influence various cellular processes. Its ability to dissolve gases and its inert nature allow it to be used in medical applications such as liquid ventilation. In this context, perfluorocyclohexane can enhance oxygen delivery to cells, thereby improving cellular respiration and metabolism . Additionally, its interaction with cell membranes can affect cell signaling pathways and gene expression. Studies have shown that perfluorocyclohexane can partition into the lipid bilayers of cellular membranes, potentially modulating inflammatory responses and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of perfluorocyclohexane involves its interaction with cellular membranes and other biomolecules. Due to its lipid solubility, perfluorocyclohexane can partition into the lipid bilayers of cell membranes. This partitioning can influence membrane fluidity and permeability, thereby affecting the function of membrane-bound proteins and receptors . Additionally, perfluorocyclohexane’s ability to dissolve gases can enhance oxygen delivery to tissues, which can impact cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorocyclohexane can change over time. Its stability and inertness make it a reliable compound for long-term studies. Its high vapor pressure means that it can readily sublime at room temperature, which may affect its concentration in experimental setups . Long-term studies have shown that perfluorocyclohexane can maintain its effects on cellular function over extended periods, although its concentration needs to be carefully controlled to ensure consistent results .

Dosage Effects in Animal Models

The effects of perfluorocyclohexane in animal models vary with different dosages. At low doses, it can enhance oxygen delivery and improve cellular respiration without causing significant adverse effects . At high doses, perfluorocyclohexane can cause toxicity and adverse effects, such as irritation and inflammation . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects .

Metabolic Pathways

Perfluorocyclohexane is involved in metabolic pathways primarily through its interaction with cellular membranes and its ability to dissolve gases. It does not undergo significant metabolic changes itself due to its chemical inertness . Its presence can influence metabolic flux and metabolite levels by enhancing oxygen delivery and modulating membrane-bound enzyme activities .

Transport and Distribution

Within cells and tissues, perfluorocyclohexane is transported and distributed primarily through passive diffusion. Its lipid solubility allows it to readily partition into cell membranes and accumulate in lipid-rich tissues . This distribution pattern can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

Perfluorocyclohexane predominantly localizes to the lipid bilayers of cellular membranes due to its lipid solubility. This localization can affect its activity and function by modulating membrane fluidity and permeability . Additionally, perfluorocyclohexane may interact with specific membrane-bound proteins and receptors, influencing their activity and downstream signaling pathways .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMETXDACNTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075232 | |

| Record name | Perfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Apollo Scientific MSDS] | |

| Record name | Dodecafluorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

171.0 [mmHg] | |

| Record name | Dodecafluorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

355-68-0 | |

| Record name | Perfluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecafluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)